molecular formula C24H23ClN4O3 B2841325 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1189441-68-6

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

カタログ番号: B2841325
CAS番号: 1189441-68-6
分子量: 450.92
InChIキー: NDFAULQAGPWQSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a hybrid molecule combining three pharmacologically relevant moieties:

  • Chromen-4-one (benzopyranone): A scaffold associated with antioxidant, anti-inflammatory, and kinase-inhibitory properties.
  • p-Tolyl-substituted imidazole: A heterocyclic system often linked to receptor binding (e.g., histamine or serotonin receptors).
  • Piperazine-carbonyl linker: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .

Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

特性

IUPAC Name

2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFAULQAGPWQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 4H-Chromen-4-one-2-carboxylic Acid

The coumarin core is functionalized at the 2-position via a Vilsmeier-Haack reaction, as adapted from methodologies in coumarin-piperazine derivatives.

  • Reaction Setup :

    • 4-Hydroxycoumarin (0.03 mol) is dissolved in dry DMF (10 mL).
    • Phosphorus oxychloride (POCl₃, 0.09 mol) is added dropwise at 0°C under nitrogen.
    • The mixture is stirred at 65°C for 5 hours to form the 2-chlorocarbonyl intermediate.
  • Workup :

    • The reaction is quenched with ice water, yielding a yellow precipitate.
    • The solid is filtered, washed with 5% sodium bicarbonate, and dried to obtain 4H-chromen-4-one-2-carboxylic acid chloride (Yield: 82–88%).

Preparation of 1-(p-Tolyl)-1H-imidazol-2-yl Piperazine

The imidazole-piperazine fragment is synthesized via a Debus-Radziszewski reaction, followed by N-alkylation.

  • Imidazole Ring Formation :

    • p-Toluidine (0.05 mol), glyoxal (40% aqueous, 0.06 mol), and ammonium acetate (0.12 mol) are refluxed in ethanol for 12 hours.
    • The product, 1-(p-tolyl)-1H-imidazole, is isolated via recrystallization (Yield: 74%).
  • Piperazine Functionalization :

    • 1-(p-Tolyl)-1H-imidazole (0.03 mol) is treated with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at the 2-position.
    • The brominated intermediate reacts with piperazine (0.06 mol) in dimethylacetamide (DMAc) at 120°C for 8 hours.
    • Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields 1-(p-tolyl)-1H-imidazol-2-yl piperazine (Yield: 65%).

Amide Coupling and Salt Formation

The final assembly employs a two-step coupling and protonation sequence.

  • Coumarin-Piperazine Conjugation :

    • 4H-Chromen-4-one-2-carboxylic acid chloride (0.02 mol) and 1-(p-tolyl)-1H-imidazol-2-yl piperazine (0.024 mol) are stirred in dichloromethane (DCM) with triethylamine (TEA, 0.04 mol) at 0°C.
    • After 3 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (Hexane:EtOAc 3:1) to yield the free base (Yield: 78%).
  • Hydrochloride Salt Formation :

    • The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C for 1 hour.
    • The precipitate is filtered and dried under vacuum to obtain the hydrochloride salt (Yield: 92%).

Analytical Characterization

Key spectroscopic data validate the structure:

Property Value Source
Molecular Weight 450.9 g/mol
¹H NMR (DMSO-d₆) δ 7.86 (d, J=8.2 Hz, 1H, ArH), 3.55 (m, 4H, piperazine)
MS (EI) m/z 451.1 [M+H]+

Optimization and Challenges

  • Coumarin Activation : Using POCl₃ instead of thionyl chloride improves electrophilicity at the 2-position, reducing side products.
  • Imidazole-Piperazine Coupling : Excess piperazine (2 eq) ensures complete substitution at the imidazole’s 2-position.
  • Salt Stability : Ethanol as the solvent during HCl treatment prevents decomposition of the hygroscopic hydrochloride.

化学反応の分析

Types of Reactions

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, often facilitated by the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Modifications Biological Activity / Findings Reference
Target Compound Chromenone + Imidazole-Piperazine p-Tolyl group, hydrochloride salt Hypothesized kinase/receptor modulation
4-((4-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazinyl)methyl)-1H-1,2,3-triazoles Imidazole + Triazole Nitroimidazole, benzyl substitution Anticancer activity (IC50: 2–10 µM)
2-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl-thienoimidazole-4-carboxamide (13g) Thienoimidazole + Piperazine Bromobenzyl substituent PARP-1 inhibition (IC50: 12 nM)
5-((2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-dioxin-4-one Imidazole + Dioxinone Dual p-tolyl groups, dioxinone core Antioxidant activity (in silico)
Pruvanserin Hydrochloride Indole + Piperazine Fluorophenyl-ethyl substitution Serotonin receptor antagonism (antidepressant)

Key Observations

Chromenone vs. Thienoimidazole/Indole Cores: The chromenone core in the target compound is distinct from thienoimidazole (e.g., PARP inhibitors in ) or indole (e.g., pruvanserin in ).

Role of the p-Tolyl Group :

  • The p-tolyl group in the target compound and analogs (e.g., ) enhances lipophilicity, aiding membrane permeability. However, excessive lipophilicity (as in dual p-tolyl derivatives ) may reduce aqueous solubility, offset by the hydrochloride salt in the target compound.

Piperazine Linker Modifications :

  • Substitutions on the piperazine nitrogen (e.g., bromobenzyl in vs. acetyl in ) significantly impact target selectivity. The target compound’s unsubstituted piperazine may favor broader receptor interactions but lower specificity.

Biological Activity Trends: Piperazine-linked imidazoles (e.g., ) show nanomolar potency in enzyme inhibition, suggesting the target compound could exhibit similar efficacy if optimized.

Research Findings and Data

Physicochemical Properties

  • Solubility : The hydrochloride salt improves solubility compared to neutral analogs (e.g., free base derivatives in ).
  • Thermal Stability : Melting points of analogs range from 272–288°C (), consistent with the target compound’s expected stability.

Computational Predictions

  • Molecular docking (based on ) suggests the p-tolyl-imidazole moiety may interact with hydrophobic enzyme pockets, while the chromenone’s carbonyl group could hydrogen-bond with catalytic residues.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Piperazine Functionalization : Alkylation or acylation of the piperazine ring to introduce the imidazole moiety (e.g., coupling with 1-(p-tolyl)-1H-imidazole derivatives under basic conditions) .

Chromenone Core Formation : Condensation reactions to form the 4H-chromen-4-one scaffold, often using Claisen-Schmidt or Pechmann reactions .

Hydrochloride Salt Formation : Neutralization with HCl to improve solubility and stability .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C for imidazole coupling), and stoichiometry (1.2–1.5 equivalents of coupling agents) to enhance yields (>70%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Verify aromatic protons (δ 6.5–8.5 ppm for imidazole and chromenone) and piperazine carbons (δ 40–60 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Thermal Analysis : TGA/DTA to assess decomposition patterns (e.g., HCl loss at ~150°C) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to check purity (>95%) .

Q. How should researchers evaluate the solubility and stability of this hydrochloride salt under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor for hydrolysis of the chromenone carbonyl group or imidazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration-time curves) and metabolic stability (via liver microsome assays) to identify rapid clearance or metabolite interference .

Receptor Binding Specificity : Use radioligand displacement assays (e.g., H1/H4 receptor binding) to confirm target engagement vs. off-target effects .

Formulation Adjustments : Optimize delivery systems (e.g., nanoparticles) to enhance in vivo efficacy .

Q. What computational strategies can guide the design of novel derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reactivity of the imidazole and chromenone moieties using DFT (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptor docking) to prioritize derivatives with improved binding affinity .
  • Reaction Path Search : Use tools like GRRM to identify low-energy pathways for synthesizing novel analogs .

Q. How can researchers address non-specific interactions observed in receptor binding assays?

  • Methodological Answer :

Competitive Binding Assays : Include excess unlabeled ligand to distinguish specific vs. non-specific binding .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., p-tolyl group → halogenated analogs) to reduce hydrophobicity-driven non-specific interactions .

Biophysical Validation : Surface Plasmon Resonance (SPR) to measure kinetic parameters (kon/koff) and confirm target specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。